N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(5-(Isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoxazole ring, followed by the formation of the thiazolo[5,4-c]pyridine core, and finally the introduction of the cyclobutanecarboxamide group. Key reagents and conditions may include strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could result in the formation of amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could serve as a lead compound in drug discovery and development.
Industry: Its unique properties might be harnessed in material science and other industrial applications.
Mechanism of Action
When compared to similar compounds, N-(5-(Isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide stands out due to its unique structure and potential applications. Similar compounds might include other thiazolo[5,4-c]pyridines or isoxazole derivatives, but this compound's specific arrangement of functional groups gives it distinct properties.
Comparison with Similar Compounds
Thiazolo[5,4-c]pyridine derivatives
Isoxazole derivatives
Cyclobutanecarboxamide derivatives
Properties
IUPAC Name |
N-[5-(1,2-oxazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-13(9-2-1-3-9)18-15-17-10-5-7-19(8-12(10)23-15)14(21)11-4-6-16-22-11/h4,6,9H,1-3,5,7-8H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXQSURLYSTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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